2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a morpholine ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide typically involves the following steps:
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Formation of the Morpholine Ring: : The initial step involves the synthesis of the morpholine ring. This can be achieved by reacting diethanolamine with a suitable halogenated compound, such as 3-fluorobenzyl chloride, under basic conditions to form 3-fluorophenylmorpholine.
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Acetamide Formation: : The next step involves the acylation of the morpholine derivative. This is done by reacting 3-fluorophenylmorpholine with N-methyl-N-phenylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Employed in the synthesis of other complex organic molecules due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide
- 2-[2-(3-chlorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide
- 2-[2-(3-bromophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide
Uniqueness
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-21(17-8-3-2-4-9-17)19(23)14-22-10-11-24-18(13-22)15-6-5-7-16(20)12-15/h2-9,12,18H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYGSQFRHOYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCOC(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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